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Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180 Get Quote

This guide provides a comparative analysis of the experimental data for (2-Imidazol-1-yl-
phenyl)methanol derivatives, with a primary focus on their well-documented antifungal

properties. Due to the limited availability of data on the specific molecule "(2-Imidazol-1-yl-
phenyl)methanol," this report centers on the closely related and extensively studied class of 2-

(1H-imidazol-1-yl)-1-phenylethanol derivatives. The primary mechanism of action for the

antifungal activity of these compounds is the inhibition of the enzyme lanosterol 14α-

demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[1][2]

[3] This guide will also compare their performance with other established antifungal agents and

detail the experimental protocols for the validation of their efficacy and cytotoxicity.

Quantitative Data Summary
The following tables summarize the in vitro antifungal and cytotoxic activities of various

imidazole derivatives. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest

concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

The half-maximal inhibitory concentration (IC50) indicates the concentration of a substance

needed to inhibit a biological process or component by 50%.

Table 1: In Vitro Antifungal Activity of Imidazole Derivatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b151180?utm_src=pdf-interest
https://www.benchchem.com/product/b151180?utm_src=pdf-body
https://www.benchchem.com/product/b151180?utm_src=pdf-body
https://www.benchchem.com/product/b151180?utm_src=pdf-body
https://www.benchchem.com/product/b151180?utm_src=pdf-body
https://www.researchgate.net/figure/Ergosterol-synthesis-pathway-showing-sites-of-inhibition-of-different-antifungal-agents_fig2_14370260
https://www.chemicalbook.com/synthesis/4-1h-imidazol-1-ylmethyl-phenyl-methanol.htm
https://www.benchchem.com/pdf/In_Vitro_Efficacy_of_1_pentyl_1H_imidazol_2_yl_methanol_A_Comparative_Analysis_with_Structurally_Related_Imidazole_Derivatives.pdf
https://www.benchchem.com/pdf/In_Vitro_Efficacy_of_1_pentyl_1H_imidazol_2_yl_methanol_A_Comparative_Analysis_with_Structurally_Related_Imidazole_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/Derivati
ve Class

Fungal Strain(s)
Key Findings (MIC
in µg/mL)

Reference(s)

2-(1H-imidazol-1-yl)-1-

phenylethanol

derivatives

Candida species

Aromatic biphenyl

ester derivatives

demonstrated higher

activity than

fluconazole.

[3]

(-)15 (a 2-(1-H-

imidazole-1-yl)-1-

phenylethanol

derivative)

Candida parapsilosis,

Candida albicans,

Candida krusei,

Candida tropicalis

MIC values of 0.08,

0.125, 0.125, and 0.27

µg/mL, respectively.

[4]

1-Alkyl-4-(3,4-

dichlorophenyl)imidaz

oles

Trichophyton species

n-propyl, n-butyl, and

isobutyl derivatives

were among the most

active.

[3]

Bis(4-chlorophenyl)

analogues 18 and 19

Trichophyton and

Microsporum sp.,

Epidermophyton

floccosum, Candida

stellatoidea

MIC values ranging

between 0.2 and 7.0

µg/mL.

[5]

Miconazole

(Reference Drug)
Various Fungi

Broad-spectrum

antifungal activity.
[6]

Ketoconazole

(Reference Drug)
Various Fungi

MIC values ranging

between 0.2-20.0

µg/mL against various

fungi.

[5]

Table 2: In Vitro Cytotoxic Activity of Imidazole Derivatives
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Compound/De
rivative

Cell Line Assay
Key Findings
(IC50)

Reference(s)

Imidazole

Derivatives

Breast Cancer

Cell Lines
MTT Assay

Varies depending

on the specific

derivative.

[7]

Imidazole Ionic

Liquids

A549 (human

lung carcinoma),

HeLa (human

cervical cancer),

HCT-116 (human

colorectal

carcinoma)

MTT Assay

Cytotoxicity is

dependent on

the structure of

the ionic liquid.

[8]

Cisplatin

(Reference Drug)

NCI-A549, NCI-

H460, HCC827,

and NCI-H1975

(human non-

small cell lung

cancer)

MTT Assay

Used as a

positive control in

cytotoxicity

studies.

[9]

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and

validation of the cited data.

1. Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of

antimicrobial agents against fungi.[3][10]

Preparation of Inoculum: Fungal isolates are first cultured on a suitable agar medium, such

as Sabouraud agar.[6] A suspension of the fungal cells is then prepared in sterile saline or

RPMI medium.[6] The turbidity of the suspension is adjusted to a 0.5 McFarland standard,

which corresponds to a known concentration of fungal cells (approximately 1 x 10^6 to 5 x

10^6 cells/mL).[10]
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Drug Dilutions: The imidazole compounds are typically dissolved in dimethyl sulfoxide

(DMSO) to create a stock solution.[11] Serial two-fold dilutions of the compounds are then

prepared in a 96-well microtiter plate using a liquid culture medium like RPMI.[6][11]

Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted

compound, is inoculated with the prepared fungal suspension.[11] The plates are then

incubated at 37°C for 24 to 48 hours.[6]

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the fungus is observed.[3]

2. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability.[7][9]

Cell Seeding: Human cell lines (e.g., A549, HeLa) are seeded into 96-well plates at a specific

density (e.g., 4.0 x 10^3 cells per mL) and incubated overnight to allow for cell attachment.[8]

Compound Treatment: The cells are then treated with various concentrations of the

imidazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

MTT Addition: After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is

added to each well, and the plate is incubated for 3-4 hours at 37°C.[8][9] During this time,

mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan

product.[7]

Formazan Solubilization and Absorbance Measurement: The culture medium is removed,

and the formazan crystals are dissolved in a solvent such as DMSO.[8][9] The absorbance of

the resulting purple solution is measured using a microplate reader at a wavelength of 540-

570 nm.[9] The IC50 value is then calculated as the concentration of the compound that

reduces the absorbance by 50% compared to untreated control cells.

Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Azole Antifungal Action
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Azole antifungals, including imidazole derivatives, function by inhibiting lanosterol 14α-

demethylase (CYP51).[1][12] This enzyme is crucial for the conversion of lanosterol to

ergosterol, an essential component of the fungal cell membrane.[13][14] The inhibition of

CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated

sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading

to cell death or growth inhibition.[12][13]

Caption: Mechanism of action of (2-Imidazol-1-yl-phenyl)methanol derivatives.

Experimental Workflow for Antifungal Drug Screening

The following diagram illustrates a typical workflow for screening and validating the antifungal

properties of new chemical entities like (2-Imidazol-1-yl-phenyl)methanol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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